A Technical Guide to (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Chiral Building Block for Advanced Drug Discovery
A Technical Guide to (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Chiral Building Block for Advanced Drug Discovery
CAS Number: 197892-14-1
Abstract: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, also known by its synonym Boc-Dab(Z)-ol, is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis.[1][2] Its unique bifunctional nature, featuring orthogonally protected amine groups and a primary alcohol, offers synthetic chemists precise control over molecular architecture. This guide provides an in-depth technical overview of its properties, a robust synthesis protocol, comprehensive characterization methods, and its critical applications in the development of novel therapeutics.
Introduction and Significance
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The strategic placement of two distinct amine-protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group, is central to its utility. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either amine group without affecting the other, a crucial feature in the stepwise assembly of complex molecules like peptides and peptidomimetics.[3]
The primary alcohol moiety adds another layer of synthetic versatility, enabling chain extension, esterification, or introduction of other functional groups. These structural features make it an invaluable intermediate for creating structurally diverse and biologically active compounds.[4] Its applications span from the synthesis of peptide-based drugs to the development of enzyme inhibitors and targeted therapies.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 197892-14-1 | [1][2] |
| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][2] |
| Molecular Weight | 338.40 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Melting Point | 84 - 89 °C | Chem-Impex |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structure |
| Synonyms | Boc-Dab(Z)-ol, Benzyl N-[(3S)-4-hydroxy-3-(tert-butoxycarbonylamino)butyl]carbamate | [1] |
Synthesis Protocol
The synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is typically achieved through the reduction of the corresponding protected amino acid, (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH). This transformation can be accomplished using various reducing agents, with borane complexes being a common and effective choice.
Synthetic Pathway Overview
Step-by-Step Experimental Procedure
This protocol is based on established methods for the reduction of N-protected amino acids.
Materials:
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(S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH)
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N-Methylmorpholine (NMM)
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Isobutyl chloroformate
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Sodium borohydride (NaBH₄)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Ethyl acetate (EtOAc)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (1 equivalent) in anhydrous THF.
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Mixed Anhydride Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add N-Methylmorpholine (1.1 equivalents) dropwise, ensuring the temperature remains below -10 °C. Following the addition, add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 30 minutes at this temperature. A white precipitate of N-methylmorpholine hydrochloride will form.
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Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 equivalents) in a small amount of water and add it to the reaction mixture at -15 °C. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol as a white solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the Z group (aromatic protons at ~7.3 ppm and a singlet for the benzylic CH₂ at ~5.1 ppm), and the protons of the butanol backbone.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc (~156 ppm) and Z (~157 ppm) groups, the aromatic carbons of the Z group, and the carbons of the butanol chain.
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using reversed-phase HPLC.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Purity | ≥98% |
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamates (~3300 cm⁻¹), C=O stretching of the carbamates (~1690 cm⁻¹), and O-H stretching of the alcohol (~3400 cm⁻¹).
Applications in Drug Development and Research
The unique structural features of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol make it a valuable tool in several areas of pharmaceutical research.
Workflow in Peptide Synthesis
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Peptide Synthesis: It serves as a non-canonical amino acid building block to introduce specific functionalities or conformational constraints into peptides, potentially enhancing their biological activity or stability.[3]
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Drug Development: This compound is a precursor for the synthesis of complex heterocyclic scaffolds and other small molecules with therapeutic potential, including enzyme inhibitors and receptor ligands.[3]
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Biotechnology and Medicinal Chemistry: It is utilized in the development of bioconjugates, where peptides or small molecules are linked to larger biomolecules for targeted drug delivery or diagnostic purposes.[3][4] Its role in medicinal chemistry is crucial for optimizing lead compounds to improve their efficacy and selectivity.
Safety and Handling
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.
Conclusion
(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a highly versatile and valuable chiral building block for researchers in organic synthesis, medicinal chemistry, and drug development. Its orthogonal protecting group strategy and inherent functionality provide a powerful platform for the creation of novel and complex molecules with significant therapeutic potential. The protocols and data presented in this guide are intended to support scientists in the effective application of this important synthetic intermediate.
References
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Good Buy SHOP. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol).[Link]
